molecular formula C5H5N5O B14165619 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 37526-53-7

3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B14165619
CAS No.: 37526-53-7
M. Wt: 151.13 g/mol
InChI Key: JZRGCUJFJFYJCX-UHFFFAOYSA-N
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Description

3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H5N5O. It features a pyrazolo[4,3-e][1,2,4]triazine core structure with a methoxy group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the pyrazolo[4,3-e][1,2,4]triazine ring system followed by the introduction of the methoxy group. One common method involves the reaction of 5-acyl-1,2,4-triazines with hydrazines to form the pyrazolo[4,3-e][1,2,4]triazine core. The methoxy group can then be introduced via methylation using reagents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halides and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    1,2,4-Triazine Derivatives: Compounds with the 1,2,4-triazine core structure but different substituents at various positions.

Uniqueness

3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Properties

CAS No.

37526-53-7

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

3-methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C5H5N5O/c1-11-5-3-4(9-10-5)8-7-2-6-3/h2H,1H3,(H,8,9,10)

InChI Key

JZRGCUJFJFYJCX-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1N=CN=N2

Origin of Product

United States

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